molecular formula C11H18O B14220868 5-Ethenylidenenon-1-EN-3-OL CAS No. 821782-57-4

5-Ethenylidenenon-1-EN-3-OL

Cat. No.: B14220868
CAS No.: 821782-57-4
M. Wt: 166.26 g/mol
InChI Key: IAFUJNSOPDRRFP-UHFFFAOYSA-N
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Description

5-Ethenylidenenon-1-EN-3-OL is a chemical compound with the molecular formula C10H8O It is known for its unique structure, which includes an ethenylidene group attached to a non-1-en-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylidenenon-1-EN-3-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a hydrazone intermediate, which is heated in a solvent such as Dowtherm A to temperatures above 160°C. The product is then precipitated and purified through recrystallization from dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylidenenon-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

5-Ethenylidenenon-1-EN-3-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Ethenylidenenon-1-EN-3-OL exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 5-Ethenylidenenon-1-EN-3-OL stands out due to its unique ethenylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other similar molecules.

Properties

CAS No.

821782-57-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-4-7-8-10(5-2)9-11(12)6-3/h6,11-12H,2-4,7-9H2,1H3

InChI Key

IAFUJNSOPDRRFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)CC(C=C)O

Origin of Product

United States

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